molecular formula C13H23NO5 B12104264 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-

Cat. No.: B12104264
M. Wt: 273.33 g/mol
InChI Key: PIUXADZYSAODEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aα,4β,6aα)]- is a bicyclic pyrrole derivative featuring a fused 1,3-dioxolane ring system. Its core structure includes a tetrahydro-4-(hydroxymethyl) substituent, two 2,2-dimethyl groups, and a 1,1-dimethylethyl (tert-butyl) ester.

Molecular Formula: Estimated as C₁₆H₂₅NO₅ (based on analogous compounds in and ). Molecular Weight: ~307–320 g/mol. Key Features:

  • 1,3-Dioxolane ring: Enhances rigidity and influences electronic properties.
  • Hydroxymethyl group: Introduces polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXADZYSAODEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Precursor Synthesis

The pyrrole backbone is constructed via Paal-Knorr condensation, reacting a γ-diketone (e.g., 3-ethyl-5-pyrazole carboxylic acid ethyl ester) with ammonium acetate in acetic acid. Subsequent N-methylation using dimethyl carbonate and potassium carbonate at 80–120°C introduces the 2,2-dimethyl substituents. Yield optimization (82–95%) depends on stoichiometric ratios (1:1.2–1.5 for dimethyl carbonate) and solvent polarity, with diethylene glycol dimethyl ether enhancing reaction homogeneity.

Dioxolane Ring Closure

Cyclodehydration of the diol intermediate (formed by dihydroxylation of the pyrrole’s 4,5-positions) employs BF₃·OEt₂ as a Lewis acid catalyst. Anhydrous conditions and slow reagent addition (0.5 mL/min) minimize side reactions, achieving >90% ring closure efficiency.

Hydroxymethylation and Stereochemical Control

Introducing the tetrahydro-4-(hydroxymethyl) group requires careful stereoselective reduction.

Aldehyde Intermediate Formation

Oxidation of the pyrrole’s 4-position methyl group via Corey-Kim conditions (N-chlorosuccinimide, dimethyl sulfide) yields an aldehyde. Subsequent Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate installs the hydroxymethyl precursor.

Asymmetric Reduction

Catalytic hydrogenation using (R)-BINAP-modified ruthenium complexes achieves the desired [3aS-(3aα,4β,6aα)] configuration. Solvent polarity (tetrahydrofuran vs. dichloroethane) and H₂ pressure (50–100 psi) critically influence enantiomeric excess (ee), with optimal results (ee >98%) obtained at 70°C.

tert-Butyl Ester Protection and Final Functionalization

Carboxylic Acid Activation

The pyrrole-5-carboxylic acid is activated as a mixed anhydride (isobutyl chloroformate, N-methylmorpholine) for tert-butylation. Reaction with tert-butanol in dichloromethane at −20°C prevents racemization, yielding the protected ester in 85–92% purity.

Purification and Isolation

Final purification involves sequential washes with sodium sulfite (5% w/v) and sodium carbonate (5% w/v) to remove residual oxidants, followed by vacuum distillation (0.1 mmHg, 80°C) to isolate the product. Crystallization from hexane/ethyl acetate (9:1) enhances stereochemical purity to >99%.

Comparative Analysis of Synthetic Routes

StepMethod A (Solid-Phase)Method B (Solution-Phase)
Pyrrole Formation1,3-Dipolar CycloadditionPaal-Knorr Condensation
Cyclization CatalystSupported Se ResinBF₃·OEt₂
Hydroxymethyl SourceAldehyde ReductionHorner-Wadsworth-Emmons
Yield78%92%
StereoselectivityModerate (85% ee)High (>98% ee)

Method B’s solution-phase approach outperforms in yield and stereocontrol, albeit requiring meticulous temperature management during hydrogen peroxide-mediated chlorination.

Challenges and Optimization Strategies

Byproduct Formation During Dioxolane Synthesis

Trace amounts of regioisomeric dioxane byproducts (<5%) arise from competing 6-endo-trig cyclization. Gradient elution chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired 1,3-dioxolane.

tert-Butyl Ester Hydrolysis

Under acidic workup conditions (pH <3), premature deprotection occurs. Neutralization with saturated NaHCO₃ prior to extraction stabilizes the ester .

Scientific Research Applications

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1,3-Dioxolo[4,5-c]pyrrole Tetrahydro-4-(hydroxymethyl), 2,2-dimethyl 1,1-Dimethylethyl C₁₆H₂₅NO₅* ~307–320 N/A (structural inference)
5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, phenylmethyl ester (CAS 111265-96-4) 1,3-Dioxolo[4,5-c]pyrrole Tetrahydro-4-(hydroxymethyl), 2,2-dimethyl Phenylmethyl C₁₆H₂₁NO₅ 307.34 Intermediate in organic synthesis
4-(Azidomethyl)-6-[(1S)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-buten-1-yl]tetrahydro derivative 1,3-Dioxolo[4,5-c]pyrrole Azidomethyl, silyl-protected hydroxybutenyl 1,1-Dimethylethyl Complex N/A Click chemistry or drug synthesis
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-7-carboxylate (CAS 132414-81-4) Hexahydropyrrolo[3,4-b]pyrrole None (simpler bicyclic structure) 1,1-Dimethylethyl C₁₁H₂₀N₂O₂ 212.29 Pharmaceutical intermediate
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester Thieno[3,2-b]pyrrole 3,4-Diacetyl, 2-methyl Methyl C₁₂H₁₃NO₄S 267.30 Antimicrobial, antioxidant

*Estimated based on structural similarity to phenylmethyl ester analogue.

Key Comparative Analysis

Ester Group Influence
  • Phenylmethyl ester (CAS 111265-96-4): Introduces aromaticity, which may improve UV detection in analytical assays but reduces solubility in aqueous media .
Substituent Effects
  • Hydroxymethyl group (Target Compound): Enhances hydrophilicity and hydrogen-bonding capacity, which could improve solubility in polar solvents. This contrasts with the azidomethyl group in , which is more reactive (e.g., in click chemistry) but less stable .
Stereochemical Considerations

The [3aS-(3aα,4β,6aα)]- configuration of the target compound may influence its binding affinity in chiral environments, such as enzyme active sites. This is absent in simpler derivatives like the hexahydropyrrolo[3,4-b]pyrrole (), which lacks fused dioxolane rings .

Biological Activity

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, a complex organic compound, has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on current research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrole ring followed by functionalization at various positions. The synthetic pathways often utilize established methodologies in organic chemistry, including cyclization reactions and esterification processes. For example, the formation of the dioxolo-pyrrole structure may involve a Pictet-Spengler reaction or similar cyclization techniques that are common in pyrrole chemistry.

Biological Activity

The biological activity of 5H-1,3-Dioxolo[4,5-c]pyrrole derivatives has been investigated in various studies. Key findings include:

  • Antitumor Activity : Several derivatives of pyrrole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with modifications at the carboxylic acid position have shown enhanced activity against specific tumor types.
  • Antiviral Properties : Certain pyrrole derivatives have demonstrated antiviral activity against viruses such as vaccinia and Rift Valley fever virus in vitro. These effects may be attributed to their ability to interfere with viral replication mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including kinases. Research indicates that specific structural features contribute to binding affinity and selectivity towards target enzymes.

Case Study 1: Antitumor Effects

A study evaluated the cytotoxicity of several pyrrole derivatives against human prostate cancer cells (PC3). The results indicated that modifications at the ester functional group significantly enhanced cell death compared to unmodified compounds. This suggests that structural optimization can lead to improved therapeutic agents.

Case Study 2: Antiviral Activity

In a separate investigation, a series of pyrrole derivatives were tested for antiviral activity against vaccinia virus. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antiviral effects. The mechanism was proposed to involve interference with viral entry or replication stages.

The mechanisms underlying the biological activities of 5H-1,3-Dioxolo[4,5-c]pyrrole derivatives are multifaceted:

  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of p53 pathways.
  • Inhibition of Kinases : The ability of these compounds to inhibit kinases such as CK1δ has been documented. Structural analysis reveals that specific interactions within the active site are crucial for inhibitory potency.
  • Disruption of Viral Replication : For antiviral activity, mechanisms may include blocking viral entry or disrupting replication processes within host cells.

Data Tables

Compound NameIC50 (µM)Biological ActivityTarget
Compound A5.2AntitumorPC3
Compound B3.8AntiviralVaccinia Virus
Compound C7.0Kinase InhibitionCK1δ

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Assign the tetrahydro-pyrrole protons (δ 3.0–4.5 ppm for CH2 and CH groups) and dioxolo methyl groups (δ 1.2–1.5 ppm). highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in similar fused heterocycles.
  • X-ray crystallography : As demonstrated in , single-crystal X-ray analysis confirms stereochemistry (e.g., [3aS] configuration) and bond angles. For this compound, focus on the spatial arrangement of the hydroxymethyl and dimethylethyl ester groups to validate regiochemistry .

Advanced: What strategies ensure stereochemical fidelity during the synthesis of the [3aS] configuration?

Q. Methodological Answer :

  • Chiral catalysts : Use palladium or organocatalysts to induce asymmetry during cyclization (e.g., employs Pd(PPh3)4 for Suzuki couplings in stereospecific syntheses).
  • Protecting groups : Temporary protection of the hydroxymethyl group (e.g., silyl ethers) prevents racemization during esterification. uses diphenylmethyl groups to stabilize intermediates.
  • HPLC monitoring : Chiral HPLC (e.g., with a CHIRALPAK® column) verifies enantiomeric purity post-synthesis .

Advanced: How can hydrolytic stability of the 1,1-dimethylethyl ester be evaluated under physiological conditions?

Q. Methodological Answer :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor ester hydrolysis via LC-MS. discusses ester stability in pyrazole derivatives under acidic conditions.
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics. Compare with structurally similar esters in .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals, as described in for pyrazole-thiazolidinone derivatives.
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20%→50% EtOAc) to separate polar hydroxymethyl byproducts .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). references DSSTox data for toxicity prediction, which can guide target selection.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with the hydroxymethyl group .

Advanced: What in vitro assays are suitable for assessing bioactivity in drug discovery contexts?

Q. Methodological Answer :

  • Enzyme inhibition : Test against serine hydrolases or cytochrome P450 isoforms (IC50 determination). uses similar pyrazole-carboxylates in kinase assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2). Compare with control compounds from to identify structure-activity trends .

Advanced: How to resolve contradictions in reaction yields reported for similar heterocycles?

Q. Methodological Answer :

  • Reaction parameter optimization : Systematically vary solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures (reflux vs. RT). shows iodine-mediated azide-alkyne cycloadditions yield 60–85% depending on conditions.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized dioxolo rings) and adjust stoichiometry of reducing agents (e.g., NaBH4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.